molecular formula C9H12ClN B2777835 1-(3-Chloro-4-methylphenyl)ethan-1-amine CAS No. 105321-42-4

1-(3-Chloro-4-methylphenyl)ethan-1-amine

Cat. No.: B2777835
CAS No.: 105321-42-4
M. Wt: 169.65
InChI Key: ROIRSRKHNYYKOM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN. It is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride
  • 2-(4-chloro-3-methylphenyl)ethan-1-amine
  • 1-(4-Methylphenyl)ethylamine

Uniqueness: this compound is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIRSRKHNYYKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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